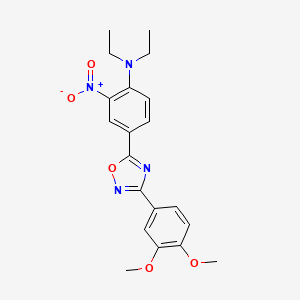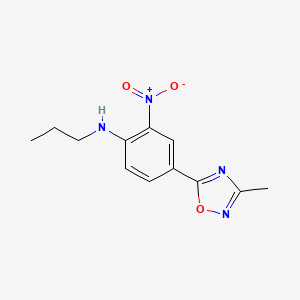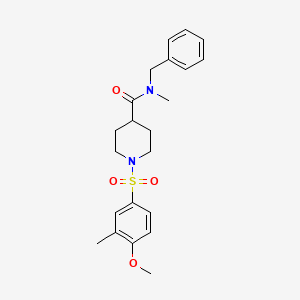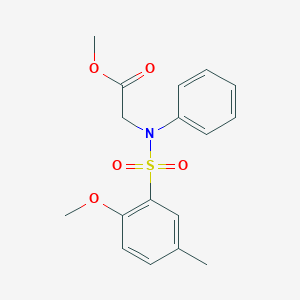
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one, also known as MOR, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the nuclear factor-kappaB (NF-kappaB) pathway and the mitogen-activated protein kinase (MAPK) pathway. Additionally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one has been shown to modulate the expression of various genes involved in inflammation and cell death.
Biochemical and Physiological Effects:
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. Additionally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one has been shown to modulate the expression of various genes involved in inflammation and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one in lab experiments is its potential as a multi-targeted agent, with effects on various signaling pathways and cellular processes. Additionally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one has been shown to have low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action and potential off-target effects.
Direcciones Futuras
For 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one research could include further studies on its mechanism of action and potential off-target effects, as well as its potential as a therapeutic agent in various disease models. Additionally, studies could investigate the potential of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one as a drug delivery system, as well as its potential in combination with other agents. Overall, the potential applications of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one in scientific research warrant further investigation and exploration.
Métodos De Síntesis
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one can be synthesized through a variety of methods, including the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride and triethylamine, followed by the reaction with morpholine and sodium methoxide. Another method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate and triethylamine, followed by the reaction with 5-(morpholin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid and sodium hydride.
Aplicaciones Científicas De Investigación
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one has been studied in various scientific research applications, including its potential as an anti-inflammatory agent, an anti-tumor agent, and a neuroprotective agent. Studies have shown that 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and can induce apoptosis in cancer cells. Additionally, 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one has been shown to protect against oxidative stress and reduce neuronal damage in animal models of brain injury.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-4-2-12(3-5-13)16-17-14(23-18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXALBXZWAQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)





![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7689490.png)
![(E)-4-((2-(2,6-dimethylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7689494.png)





